2-氨基-4-苯基-1,3-噻唑-5-碳酰肼

描述

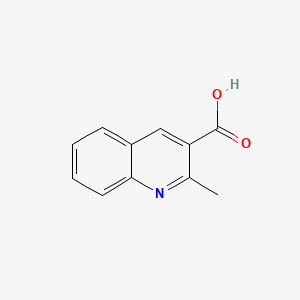

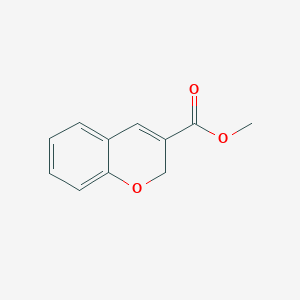

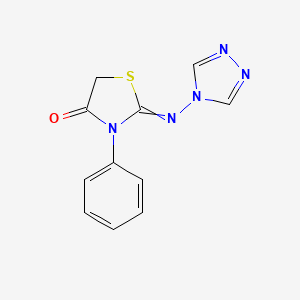

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a compound with the CAS Number: 860650-74-4 and a molecular weight of 234.28 .

Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is C10H10N4OS . The InChI Code is 1S/C10H10N4OS/c11-10-13-7 (6-4-2-1-3-5-6)8 (16-10)9 (15)14-12/h1-5H,12H2, (H2,11,13) (H,14,15) .

Physical And Chemical Properties Analysis

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a solid substance . It has a molecular weight of 234.28 .

科学研究应用

Anticancer Activity

Scientific Field

Oncology Summary of Application: 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, including acting as an anticancer agent . Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted. Typically, these compounds would be administered as part of a chemotherapy regimen. Results or Outcomes: While the specific outcomes would depend on the type of cancer and the individual patient, generally, these compounds are used to inhibit the growth of cancer cells .

Antioxidant Activity

Scientific Field

Biochemistry Summary of Application: 2-aminothiazole-based compounds have been found to exhibit antioxidant activity . Methods of Application: These compounds could be administered orally or intravenously, depending on the specific application. Results or Outcomes: The antioxidant activity of these compounds can help to neutralize harmful free radicals in the body .

Antimicrobial Activity

Scientific Field

Microbiology Summary of Application: 2-aminothiazole-based compounds have been found to exhibit antimicrobial activity . Methods of Application: These compounds could be used in the form of creams, ointments, or oral medications to treat various bacterial infections . Results or Outcomes: These compounds have been found to be effective against a variety of bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, E.coli, and Proteus mirabilis .

Anti-inflammatory Activity

Scientific Field

Pharmacology Summary of Application: 2-aminothiazole-based compounds have been found to exhibit anti-inflammatory activity . Methods of Application: These compounds could be administered orally or topically, depending on the specific type of inflammation being treated. Results or Outcomes: These compounds can help to reduce inflammation and alleviate associated symptoms .

Treatment of Parkinson’s Disease

Scientific Field

Neurology Summary of Application: Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, has been used in the treatment of Parkinson’s disease . Methods of Application: Pramipexole is typically administered orally in tablet form. Results or Outcomes: Pramipexole has been found to exhibit dopamine D2 agonist activity, which can help to manage the symptoms of Parkinson’s disease .

Management of Lou Gehrig’s Disease (ALS)

Scientific Field

Neurology Summary of Application: Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease, also known as Amyotrophic Lateral Sclerosis (ALS) . Methods of Application: Riluzole is typically administered orally in tablet form. Results or Outcomes: Riluzole can help to slow the progression of ALS, although it is not a cure for the disease .

安全和危害

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

属性

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXCMSKYISJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363240 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

CAS RN |

860650-74-4 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

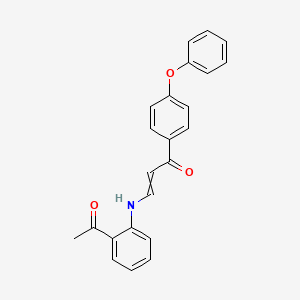

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)

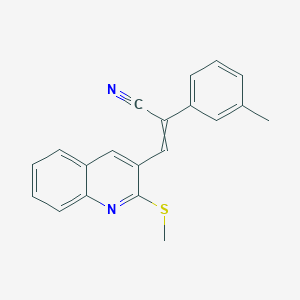

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

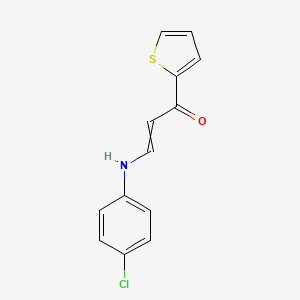

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)